molecular formula C13H14N2O2S B1283110 4-amino-N-(3-methylphenyl)benzenesulfonamide CAS No. 16803-94-4

4-amino-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B1283110
CAS RN: 16803-94-4
M. Wt: 262.33 g/mol
InChI Key: CRRQLCIJVYKQSO-UHFFFAOYSA-N
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Description

“4-amino-N-(3-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H14N2O2S . It has a molecular weight of 262.33 .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the presence of parallel monoacylation by-products and consecutive diacylation by-products . The established kinetic model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes .


Physical And Chemical Properties Analysis

The molecular weight of “4-amino-N-(3-methylphenyl)benzenesulfonamide” is 262.33 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Development

4-amino-N-(3-methylphenyl)benzenesulfonamide: serves as a crucial building block in medicinal chemistry. It is a key raw material and intermediate in the synthesis of various drug candidates . Its unique structure allows for selective acylation, which is essential in the development of specific pharmacophores, leading to the creation of novel therapeutic agents.

Kinetics Study in Microflow Systems

The compound has been used in microflow systems to study reaction kinetics . By determining reaction rate constants, activation energies, and pre-exponential factors, researchers can optimize reaction conditions. This is particularly useful for scaling up chemical processes from lab to industrial scale, ensuring efficiency and cost-effectiveness.

Proteomics Research

In proteomics, 4-amino-N-(3-methylphenyl)benzenesulfonamide is utilized for its reactivity with various proteins. It can be used to modify proteins or peptides, which aids in the study of protein structure, function, and interactions .

Continuous Synthesis Processes

The compound is integral to continuous synthesis processes, where it is synthesized using a microreactor system. This method offers advantages such as improved selectivity and yield, reduced reaction time, and better safety profiles .

Raw Material for Synthesis of Complex Molecules

As a raw material, this compound is used to synthesize more complex molecules. Its chemical properties allow for a variety of reactions, making it a versatile starting point for the creation of complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

4-amino-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQLCIJVYKQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258996
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16803-94-4
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16803-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(3-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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